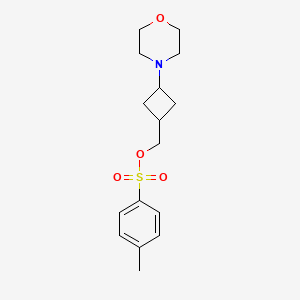

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate

Description

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a cyclobutyl ring substituted with a morpholine moiety (a six-membered heterocycle containing one nitrogen and two oxygen atoms) and a 4-methylbenzenesulfonate (tosyl) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions where the tosyl group acts as a leaving agent.

Properties

Molecular Formula |

C16H23NO4S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(3-morpholin-4-ylcyclobutyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H23NO4S/c1-13-2-4-16(5-3-13)22(18,19)21-12-14-10-15(11-14)17-6-8-20-9-7-17/h2-5,14-15H,6-12H2,1H3 |

InChI Key |

AEFZVASIFXZXQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-(4-morpholinyl)cyclobutanemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .

Chemical Reactions Analysis

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

Scientific Research Applications

(3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The sulfonate group can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

The tosyl group (4-methylbenzenesulfonate) is a common feature among analogs, enabling comparable reactivity in substitution reactions. Key structural variations lie in the substituents attached to the sulfonate ester, which influence steric effects, solubility, and stability. Below is a detailed comparison:

Table 1: Key Properties of (3-Morpholinocyclobutyl)methyl 4-methylbenzenesulfonate and Analogs

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Reactivity and Stability

- Tosyl Group Reactivity: All compounds share the tosyl group’s propensity to act as a leaving group in SN2 reactions. However, steric hindrance from bulkier substituents (e.g., morpholinocyclobutyl vs. oxetane) may reduce reaction rates.

- Fluorinated oxetanes (e.g., 1308644-71-4) may exhibit enhanced metabolic stability in pharmaceutical applications .

- Thermal Stability : The boiling point of (3-Methyl-3-oxetanyl)methyl tosylate (381.1°C) is significantly higher than that of simpler tosylates like Methyl 4-methylbenzenesulfonate (303°C) , likely due to increased molecular weight and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.